molecular formula C16H14FNOS B4924479 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No. B4924479
M. Wt: 287.4 g/mol
InChI Key: XIYYIJMNJAUFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one in lab experiments is its broad range of potential applications. The compound has been shown to have activity against various diseases and disorders, making it a versatile tool for scientific research. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities.
One limitation of using 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the compound has been shown to have some toxicity in animal models, which can limit its potential use in certain applications.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves the condensation of 4-methylbenzaldehyde and 4-fluorobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then cyclized with chloroacetyl chloride to yield 2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been investigated as a potential anticancer agent, anti-inflammatory agent, antitubercular agent, and antidiabetic agent. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS/c1-11-2-8-14(9-3-11)18-15(19)10-20-16(18)12-4-6-13(17)7-5-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYIJMNJAUFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

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